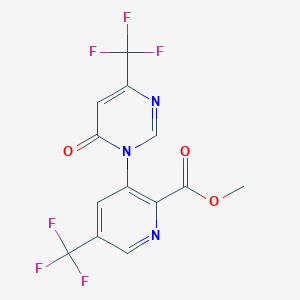

methyl 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F6N3O3/c1-25-11(24)10-7(2-6(4-20-10)12(14,15)16)22-5-21-8(3-9(22)23)13(17,18)19/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTVHGUAVWOCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2C=NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrimidine Derivatives

Starting Materials : The synthesis often begins with the preparation of appropriate pyrimidine derivatives. For example, compounds like 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol can be synthesized using trifluoroacetoacetate and acetamidine hydrochloride in the presence of sodium methoxide.

Reaction Conditions : The reaction mixture is typically refluxed for several hours, followed by acidification and extraction to obtain the intermediate pyrimidine derivatives.

Introduction of Trifluoromethyl Groups

Trifluoromethylation : The introduction of trifluoromethyl groups can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl copper.

Reaction Conditions : These reactions often require careful control of temperature and solvent to ensure efficient trifluoromethylation.

Condensation with Picolinate Derivatives

Condensation Reaction : The pyrimidine derivative is then condensed with a picolinate derivative, typically in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Reaction Conditions : The reaction is usually carried out in a solvent like DMF or DCM at room temperature or slightly elevated temperatures.

Esterification

Methylation : The final step involves the methylation of the carboxylic acid group to form the methyl ester. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Reaction Conditions : The reaction is typically conducted in a solvent like acetone or DMF.

Data Tables

Synthesis Steps for this compound

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Synthesis of pyrimidine derivative | Trifluoroacetoacetate, acetamidine hydrochloride, sodium methoxide; reflux for 10 h | 85.7% |

| 2 | Introduction of trifluoromethyl group | Trifluoromethylating agent; controlled temperature | - |

| 3 | Condensation with picolinate derivative | DCC or EDCI; DMF or DCM; room temperature | - |

| 4 | Methylation | Methyl iodide or dimethyl sulfate; acetone or DMF | - |

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H7F6N3O3 |

| Molecular Weight | 367.20 g/mol |

| Synonyms | 1823184-30-0; this compound |

Research Findings

Research on compounds similar to this compound suggests potential biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of such compounds are crucial for understanding their therapeutic potential.

Mechanism of Action

The mechanism by which methyl 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound contains a methyl ester and pyrimidinone core, while the analogs feature thioureido (-NH-CS-NH₂) and dichlorophenyl groups. The ester group in the target compound enhances lipophilicity, whereas the thioureido group in analogs may facilitate hydrogen bonding with biological targets .

Substituent Effects: The -CF₃ groups in all compounds improve metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets.

Target Compound (CAS: 1823184-30-0):

Analogs (CAS: 1820712-40-0 and 1820712-81-9):

- Thioureido Functionality : The -NH-CS-NH₂ group is associated with enzyme inhibition (e.g., tyrosine kinases) via sulfur-mediated interactions.

- Dichlorophenyl Positioning :

- 2,4-Dichloro substitution (CAS: 1820712-40-0) may optimize steric fit in orthosteric enzyme pockets.

- 3,4-Dichloro substitution (CAS: 1820712-81-9) could enhance π-stacking with aromatic residues in protein targets .

Biological Activity

Methyl 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its metabolic stability and lipophilicity, which may contribute to its biological efficacy.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A pyrimidine ring with a keto group.

- Two trifluoromethyl substituents that enhance biological activity.

- A picolinate moiety that may interact with biological targets.

The mechanism of action for this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl groups facilitate strong interactions through halogen bonding, enhancing binding affinity and selectivity towards specific biological targets.

In Vitro Studies

Several studies have evaluated the in vitro biological activities of this compound, focusing on its potential as an inhibitor for various enzymes:

- Cholinesterases : The compound demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective binding to these targets.

- Cyclooxygenase (COX) Inhibition : It has been shown to inhibit COX enzymes, which are critical in inflammatory pathways, suggesting potential anti-inflammatory properties.

Table 1: Biological Activity Data

| Target Enzyme | IC50 Value (µM) | Remarks |

|---|---|---|

| Acetylcholinesterase | 10.4 | Moderate inhibition |

| Butyrylcholinesterase | 7.7 | Moderate inhibition |

| COX-2 | 12.0 | Potential anti-inflammatory |

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups has been correlated with increased biological activity due to their electron-withdrawing effects, which enhance the compound's interaction with protein targets. Studies suggest that modifications in the picolinate portion can further optimize activity.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases metabolic stability |

| Picolinate moiety | Influences binding affinity |

| Keto group on pyrimidine | Enhances interaction with target sites |

Case Study 1: Anticancer Activity

In a recent study, this compound was evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited significant antiproliferative effects, with IC50 values in the low micromolar range.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death in neuronal cell lines exposed to oxidative stress, suggesting a role in neuroprotection.

Q & A

Q. What are the optimal synthetic routes for methyl 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrimidine-picolinate hybrids often involves nucleophilic substitution or condensation reactions. For example, phosphoryl chloride (POCl₃) is a key reagent for activating hydroxyl groups in pyrimidinones, enabling substitution with picolinate derivatives (as seen in similar compounds in EP 4 374 877 A2) . To optimize yields, consider:

- Temperature control : Reactions at 100°C for 1–2 hours improve substitution efficiency .

- Purification : Use sequential extractions with dichloromethane and brine, followed by drying over anhydrous Na₂SO₄ .

- Catalyst screening : Explore alternatives to POCl₃ (e.g., PCl₅) to reduce side reactions.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer : Combine multiple techniques for robust characterization:

- NMR spectroscopy : Use -NMR to confirm trifluoromethyl group integration and -NMR for pyrimidinone ring protons .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidinone vs. pyrimidine tautomers) .

- HPLC-MS : Validate purity (>95%) and detect trace impurities from trifluoromethyl group side reactions .

Q. How can researchers mitigate instability issues during storage or handling of this compound?

- Methodological Answer : Trifluoromethyl groups are sensitive to hydrolysis. Recommendations include:

- Storage : Use anhydrous conditions (argon atmosphere) at -20°C in amber vials .

- Solvent selection : Avoid protic solvents (e.g., water, methanol) during synthesis; use dichloromethane or THF .

Q. What are the key reactivity patterns of the pyrimidinone and picolinate moieties in this compound?

- Methodological Answer :

Q. How should researchers design a stability study under varying pH and temperature conditions?

- Methodological Answer : Follow protocols from pharmacopeial guidelines (e.g., pH 6.5 ammonium acetate buffer for accelerated degradation studies) . Use a split-plot experimental design with replicates to assess degradation kinetics .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Apply evidence-based inquiry principles:

- Theoretical alignment : Reconcile results with existing frameworks (e.g., QSAR models for trifluoromethylated compounds) .

- Method validation : Cross-check bioassay protocols (e.g., enzyme inhibition vs. cellular assays) and control for solvent effects .

Q. What strategies are effective for studying the environmental fate of this compound?

- Methodological Answer : Adopt the INCHEMBIOL project’s approach:

- Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines .

- Phase 2 : Simulate biotic/abiotic degradation in soil-water systems with LC-MS/MS monitoring .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in derivatives?

- Methodological Answer : Implement a split-split-plot design:

- Main plots : Vary substituents on the pyrimidinone ring.

- Subplots : Modify picolinate ester groups.

- Replicates : Use 4 replicates with 5 samples each to ensure statistical power .

Q. How can researchers address discrepancies in synthetic yields across laboratories?

- Methodological Answer :

Conduct a round-robin study: - Variable standardization : Fix parameters (e.g., solvent purity, stirring rate) across labs.

- Root-cause analysis : Use DOE (Design of Experiments) to isolate critical factors (e.g., moisture levels, catalyst batch) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.